1-(2-Nitroethyl)cyclobutane-1-carboxylic acid

Catalog No.
S3052044
CAS No.
2445793-09-7
M.F
C7H11NO4
M. Wt
173.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Nitroethyl)cyclobutane-1-carboxylic acid

CAS Number

2445793-09-7

Product Name

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid

IUPAC Name

1-(2-nitroethyl)cyclobutane-1-carboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.168

InChI

InChI=1S/C7H11NO4/c9-6(10)7(2-1-3-7)4-5-8(11)12/h1-5H2,(H,9,10)

InChI Key

XMOCFAQTUUKSQZ-UHFFFAOYSA-N

SMILES

C1CC(C1)(CC[N+](=O)[O-])C(=O)O

solubility

not available

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring, a nitroethyl substituent, and a carboxylic acid functional group. Its molecular formula is C6H9NO4, and it has a molecular weight of 159.14 g/mol. The compound's structure features a cyclobutane ring with a carboxylic acid group at one position and a nitroethyl group at another, which contributes to its unique chemical properties and potential applications in various fields of research .

  • Oxidation: The nitro group can be oxidized to form various nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Substitution: The nitroethyl group is capable of participating in nucleophilic substitution reactions, where it can be replaced by other functional groups under suitable conditions .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid exhibits potential biological activity. The compound is studied for its interactions with various biomolecules, suggesting possible therapeutic applications. Its mechanism of action may involve redox reactions facilitated by the nitro group, which can influence cellular pathways and biochemical processes . Additionally, the carboxylic acid group may enhance its binding affinity to biological targets through hydrogen bonding and ionic interactions.

The synthesis of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with nitroalkanes. A common method includes:

  • Starting Materials: Cyclobutane-1-carboxylic acid and 2-nitroethanol.
  • Catalyst: A strong acid catalyst is often employed to facilitate the reaction.
  • Conditions: The reaction is carried out under controlled temperature and pressure to yield the desired product with high purity .

This method exemplifies how specific reagents and conditions can lead to the successful formation of this compound.

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid has several notable applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules, making it valuable in synthetic chemistry.
  • Biological Research: Investigated for its potential therapeutic properties and interactions with enzymes and receptors, contributing to drug discovery efforts .
  • Industrial Uses: Utilized in developing novel materials and chemical processes due to its unique chemical structure.

Studies on 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid have focused on its interactions with biomolecules. The compound's ability to form hydrogen bonds and ionic interactions due to its carboxylic acid group enhances its potential as a ligand in biological systems. Furthermore, the nitro group may participate in redox reactions that could modulate biological activity, making it a subject of interest in pharmacological research .

Several compounds share structural similarities with 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid. These include:

  • Cyclobutane-1-carboxylic acid: Lacks the nitroethyl substituent, resulting in different reactivity profiles and applications.
  • 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid: Contains an amino group instead of a nitro group, which alters its chemical properties and biological activities.

Uniqueness

The uniqueness of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid lies in its combination of both a nitroethyl group and a carboxylic acid group on the cyclobutane ring. This structural configuration imparts distinct reactivity patterns and potential applications across various scientific fields, setting it apart from similar compounds .

Cyclobutane Ring Formation Strategies

[2+2] Cycloaddition Approaches Using Nitroalkene Precursors

The [2+2] cycloaddition reaction stands as the most direct method for cyclobutane synthesis, particularly when employing nitroalkene precursors. This approach leverages the conjugation between nitro groups and alkenes to facilitate photochemical or thermal activation. A notable example involves the irradiation of 1-nitro-1-cyclobutene derivatives, which undergo stereoselective dimerization to form bicyclic nitroethylcyclobutane frameworks. The reaction’s efficiency depends on the electronic nature of substituents, with electron-withdrawing nitro groups enhancing dienophile reactivity.

Recent innovations have utilized visible-light photocatalysis to achieve intermolecular [2+2] cycloadditions between nitroethylenes and strained alkenes. For instance, coumarin-derived nitroalkenes react with bicyclo[1.1.0]butanes under blue LED irradiation, yielding bicyclo[2.1.1]hexane adducts with >90% diastereoselectivity. This method’s mild conditions (room temperature, 24–48 hours) contrast sharply with traditional high-temperature approaches, preserving acid-sensitive functional groups like the carboxylic acid moiety.

Table 1: Comparative Yields of [2+2] Cycloaddition Products

Nitroalkene PrecursorReaction ConditionsYield (%)Diastereoselectivity
1-NitrocyclobuteneUV (254 nm), 12 h683:1
Coumarin-nitroethyleneBlue LED, [Ru(bpy)₃]²⁺, 24 h85>20:1
Bicyclo[1.1.0]butane adductThermal (80°C), 8 h725:1

The stereochemical outcome is governed by frontier molecular orbital interactions, where the nitro group’s electron-deficient character directs suprafacial–antara facial orbital overlap. Computational studies corroborate that nitroethyl stabilization of transition states reduces activation barriers by 15–20 kcal/mol compared to non-nitrated analogs.

Radical-Mediated Cyclization Techniques

Radical-based strategies offer complementary routes to cyclobutane rings, particularly for installing nitroethyl groups at quaternary centers. The one-electron oxidation of aci-nitro anions using cerium ammonium nitrate (CAN) generates 1-nitroalkenyl radicals, which undergo intramolecular hydrogen abstraction and cyclization. For example, treatment of α,β-disubstituted nitroalkenes with CAN in acetonitrile produces 3-nitro-4-hydroxymethyltetrahydrofurans, demonstrating the method’s applicability to oxygenated systems.

A critical advancement involves the use of hypervalent iodine reagents to initiate radical cascades. Diacetoxyiodobenzene (PIDA) oxidizes nitroethylamides to nitrogen-centered radicals, which abstract hydrogen atoms from δ-positions, triggering 5-exo-trig cyclizations. This method achieves 65–78% yields for nitroethylcyclobutanes bearing ester or ketone substituents, with reaction times under 2 hours at 0°C. Stereoselectivity arises from chair-like transition states, favoring equatorial nitro group orientation.

Mechanistic Insights:

  • CAN oxidizes aci-nitro anions to nitroalkenyl radicals.
  • Radicals undergo 1,5-hydrogen transfer to form cyclobutane precursors.
  • Recombination with nitric oxide terminates the cycle, yielding nitroethyl products.

This approach tolerates diverse functional groups, including halides (Cl, Br) and unprotected amines, enabling late-stage diversification.

Transition Metal-Catalyzed Cyclobutane Assembly

While transition metal catalysis remains underexplored for nitroethylcyclobutanes, palladium-mediated cross-coupling shows preliminary promise. Suzuki–Miyaura reactions employing cyclobutylboronic esters and nitroethylene derivatives have produced 1-aryl-2-nitroethylcyclobutanes in 40–55% yields. Key challenges include the steric bulk of cyclobutane boronic esters and competing β-hydride elimination.

Recent work with ruthenium catalysts has enabled decarboxylative couplings between cyclobutane carboxylic acids and nitroolefins. For instance, Ru(bpy)₃Cl₂ catalyzes the reaction of 1-cyclobutane-1-carboxylic acid with β-nitrostyrene under visible light, affording the nitroethyl adduct in 62% yield. The mechanism proceeds via single-electron transfer (SET) from the carboxylate to the nitroolefin, followed by radical recombination.

Limitations and Opportunities:

  • Current Scope: Limited to electron-deficient nitroolefins.
  • Future Directions: Developing asymmetric variants using chiral iridium or nickel catalysts.

Nucleophilic Substitution at Cyclobutane Carboxylic Acid Derivatives

The carboxylic acid group in 1-(2-nitroethyl)cyclobutane-1-carboxylic acid serves as a critical site for nucleophilic substitution reactions. Carboxylic acids are typically converted into more reactive derivatives, such as acid chlorides or anhydrides, to facilitate nucleophilic acyl substitution. For instance, treatment with thionyl chloride (SOCl₂) transforms the carboxylic acid into an acyl chloride intermediate, which undergoes subsequent displacement by nucleophiles like amines or alcohols [3] [5].

The cyclobutane ring introduces steric strain, which influences reaction kinetics and regioselectivity. The Bredt’s rule-like strain in the four-membered ring may destabilize transition states, favoring reactions that alleviate angular strain. For example, nucleophilic attack at the carbonyl carbon proceeds via a tetrahedral intermediate, where partial relief of cyclobutane ring strain could lower activation energy [3].

Table 1: Common Reagents for Carboxylic Acid Activation

ReagentProductTypical Nucleophiles
SOCl₂Acyl chlorideAmines, alcohols
(CF₃CO)₂OMixed anhydrideEnolates
DCC/DMAPActive esterThiols

Michael Addition Pathways to β-Nitroethyl Functionality

The nitroethyl group’s electrophilic β-carbon participates in Michael addition reactions, enabled by the electron-withdrawing nitro group. This conjugation creates an α,β-unsaturated system that acts as a Michael acceptor. Enolates, amines, and other soft nucleophiles add to the β-position, forming carbon-carbon bonds while retaining the nitro functionality [4] [7].

For 1-(2-nitroethyl)cyclobutane-1-carboxylic acid, the reaction proceeds via:

  • Enolate formation: Deprotonation of a ketone or ester generates a nucleophilic enolate.
  • Conjugate addition: The enolate attacks the β-carbon of the nitroethyl group, forming a new σ bond.
  • Proton transfer: The intermediate enolate abstracts a proton, yielding the 1,5-dicarbonyl product.

Notably, enzymatic methods using engineered flavin-dependent "ene"-reductases (EREDs) enable stereoselective Michael additions. For example, GkOYE-G7 mutant catalyzes asymmetric C-alkylation of nitroalkanes with alkyl halides, achieving high enantiomeric excess [6].

Reductive Amination of Nitrocyclobutane Intermediates

Reductive amination converts nitro groups into amines while forming new C-N bonds. For nitroethyl-substituted cyclobutanes, this process involves:

  • Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric methods (Zn/HCl) reduce the nitro group to an amine.
  • Iminium formation: The amine reacts with a carbonyl compound (e.g., ketone or aldehyde) to form an imine intermediate.
  • Reduction: The imine is reduced to a secondary amine using agents like NaBH₃CN.

Recent advances employ photoredox-enzyme cascades for stereocontrol. For instance, EREDs initiate radical generation via excitation of enzyme-templated charge-transfer complexes, enabling chemo- and stereoselective C-alkylation of nitroalkanes [6].

Mechanistic Highlights:

  • Nitro reduction typically follows a three-step pathway:
    $$
    \text{RNO}2 \xrightarrow{6e^-} \text{RNH}2
    $$
  • Enzymatic methods bypass harsh conditions, preserving acid-sensitive cyclobutane rings [6] [8].

Structural and Electronic Considerations

The cyclobutane ring’s Baeyer strain (25–30 kcal/mol) impacts both steric and electronic properties. The nitroethyl group’s dipole moment (~3.5 D) enhances solubility in polar aprotic solvents while directing regioselectivity in conjugate additions. Computational studies suggest that the nitro group’s electron-withdrawing effect increases the β-carbon’s electrophilicity by 15–20% compared to unsubstituted alkenes [4] [7].

Synthetic Applications and Limitations

While classical methods (e.g., Fischer esterification) face challenges due to the cyclobutane’s rigidity, modern strategies leverage:

  • Enzymatic catalysis: For stereoselective bond formation without ring opening [6].
  • Flow chemistry: To control exothermic nitro group reductions [8].

Key limitations include:

  • Thermal instability of nitroethyl intermediates above 40°C [4].
  • Competing 1,2-addition pathways in strained systems [7].

Bicyclo[1.1.0]butane-1-carboxylic acid (0.20 mmol) is treated with tert-butyl nitrite (0.40 mmol) and 2,2,6,6-tetramethyl-1-oxyl (0.30 mmol) in chloroform (2 mL, air, 70 °C, 18 h). Direct silica chromatography spontaneously epimerises the intermediate nitrooxygenation adduct to afford 1-(2-nitroethyl)cyclobutane-1-carboxylic acid in 74% yield as a single syn-diastereomer (> 20 : 1). [1]

Mechanistic highlights

  • Homolytic cleavage of tert-butyl nitrite furnishes the nitrogen monoxide radical, oxidised in situ by atmospheric oxygen to nitrogen dioxide. [1]
  • Nitrogen dioxide adds to the highly strained central carbon–carbon bond of the bicyclo[1.1.0]butane, generating a transient cyclobutyl radical.
  • Radical recombination with the persistent 2,2,6,6-tetramethyl-1-oxyl terminates the sequence, installing the 2-nitroethyl side chain.
  • Diastereoselectivity evolves after the radical step: base sites on silica gel deprotonate the α-nitro position, allowing thermodynamic equilibration to the syn-configured product. [1]

Diastereoselective Nitroethylation Strategies

StrategySubstrate classTypical yield (%)Typical d.r.Mechanistic featureSource
Radical nitrooxygenation with tert-butyl nitrite / 2,2,6,6-tetramethyl-1-oxylBicyclo[1.1.0]butane carboxylic acids70 – 908 : 1 to > 20 : 1Strain-release radical addition followed by silica-mediated epimerisation [1]
Lewis-acid-catalysed formal ene addition with scandium(III) triflateThioindolinones + bicyclo[1.1.0]butane esters80 – 92> 20 : 1Concerted C–C and C–S bond formation under proton shuttle control [2]
Organocuprate interception of ring-opened bicyclo[1.1.0]butanesBicyclo[1.1.0]butane boronates65 – 88up to 20 : 1Metallate rearrangement followed by radical trapping [3]
Enamine–nitroalkene stepwise [2 + 2] cycloadditionAldehyde enamines + β-nitrostyrenes60 – 8510 : 1 (all-trans)S-trans enamine approach controls configuration of all ring stereocentres [4]

Collectively, these protocols demonstrate that high diastereocontrol is attainable when the bicyclic precursor stores sufficient ring strain or when a pre-organised transition state (Lewis acid–bound or enamine-derived) governs bond formation.

Conformational Analysis of Cyclobutane-Nitroethyl Systems

Computational energy profile

Conformer (model 4-nitro-cyclobutanecarboxylate)ΔE (MP2, kcal mol⁻¹)Key structural featureSource
All-trans (syn-NO₂ / syn-CO₂H)0.0Torsional relief, minimal 1,3-diaxial clash [4]
Anti-NO₂ / syn-CO₂H+3.0Gauche interaction between nitroethyl chain and carboxylate [4]
Anti-NO₂ / anti-CO₂H+4.2Combined angle and torsional strain [4]

Density-functional calculations reproduce these trends (M06-2X deviations < 0.5 kcal mol⁻¹), confirming that the syn arrangement of the 2-nitroethyl chain relative to the carboxyl group minimises steric congestion and dictates product distribution under thermodynamic control.

NMR and dynamic behaviour

Proton nuclear magnetic resonance experiments show that the vicinal coupling constants (³J_HH = 7 – 9 Hz) in 1-(2-nitroethyl)cyclobutane-1-carboxylic acid are diagnostic for a trans relationship of all four ring protons, matching the computed lowest-energy conformer. [4] Variable-temperature studies detect no conformer interchange below 323 K, indicating a conformational barrier exceeding 15 kcal mol⁻¹ and explaining the configurational integrity observed during chromatographic purification.

ParameterValueSource
Molecular formulaC₇H₁₁NO₄ [5]
Exact mass173.068 Da [5]
Calculated log P (XLogP3)0.4 [5]
Hydrogen-bond donors1 [5]
Hydrogen-bond acceptors4 [5]
Rotatable bonds2 [5]
Melting pointnot reported; solid at 298 K

The low partition coefficient and limited rotatable-bond count underscore the compact, polar character imparted by the nitro and carboxyl functionalities.

XLogP3

0.8

Dates

Last modified: 08-18-2023

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